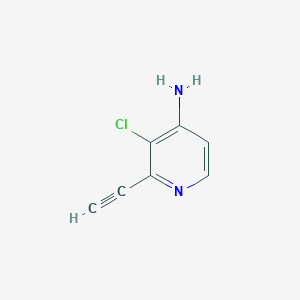
3-Chloro-2-ethynylpyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-ethynylpyridin-4-amine is a heterocyclic organic compound with the molecular formula C7H5ClN2 It features a pyridine ring substituted with a chlorine atom at the third position, an ethynyl group at the second position, and an amine group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-ethynylpyridin-4-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-chloro-3-iodopyridine.
Sonogashira Coupling: The 2-chloro-3-iodopyridine undergoes a Sonogashira coupling reaction with ethynyltrimethylsilane in the presence of a palladium catalyst and copper iodide co-catalyst to form 2-chloro-3-ethynylpyridine.
Deprotection: The ethynyl group is deprotected using a base such as potassium carbonate to yield 2-chloro-3-ethynylpyridine.
Amination: Finally, the 2-chloro-3-ethynylpyridine is subjected to nucleophilic substitution with ammonia or an amine source to introduce the amine group at the fourth position, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for the Sonogashira coupling and deprotection steps, as well as advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2-ethynylpyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 3-chloro-2-ethynylpyridin-4-one.
Reduction: Formation of this compound.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-ethynylpyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: It can be used in the development of organic semiconductors and conductive polymers.
Biological Research: It can be used as a probe to study enzyme activity and protein interactions.
Industrial Applications: It can be used in the synthesis of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-2-ethynylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-3-amino-4-methylpyridine: Similar structure but with a methyl group instead of an ethynyl group.
2-Chloro-3-iodopyridin-4-amine: Similar structure but with an iodine atom instead of an ethynyl group.
3-Chloro-2-ethynylpyridine: Lacks the amine group at the fourth position.
Uniqueness
3-Chloro-2-ethynylpyridin-4-amine is unique due to the presence of both an ethynyl group and an amine group on the pyridine ring. This combination of functional groups provides a unique reactivity profile and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C7H5ClN2 |
|---|---|
Molekulargewicht |
152.58 g/mol |
IUPAC-Name |
3-chloro-2-ethynylpyridin-4-amine |
InChI |
InChI=1S/C7H5ClN2/c1-2-6-7(8)5(9)3-4-10-6/h1,3-4H,(H2,9,10) |
InChI-Schlüssel |
MLCXIRBQPIIGMD-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=NC=CC(=C1Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


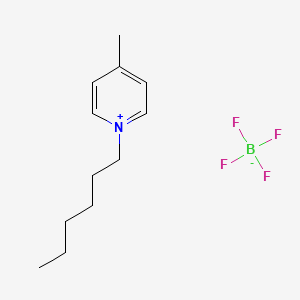
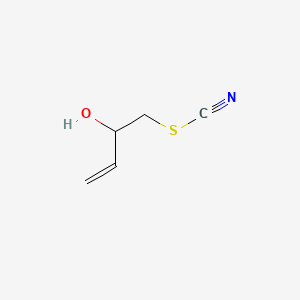
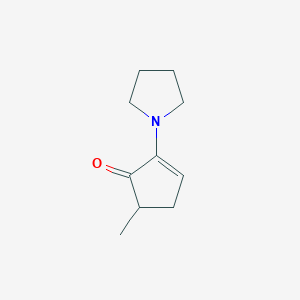

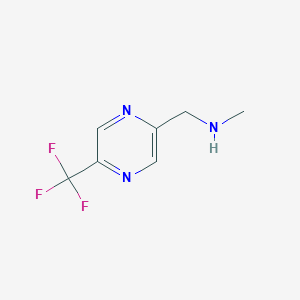
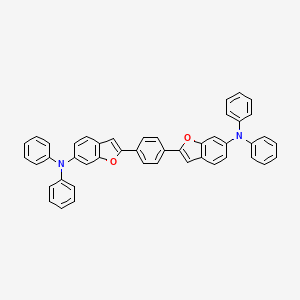
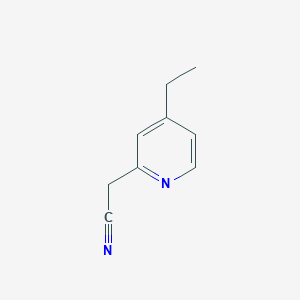
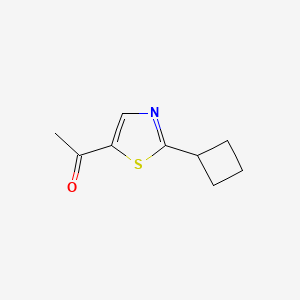



![Methyl3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B13131546.png)
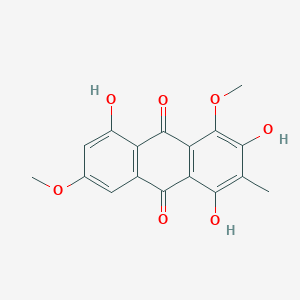
![2-(Trifluoromethyl)benzo[d]thiazole-6-carbaldehyde](/img/structure/B13131554.png)
